Lipophilicity-Driven Differentiation: Target Compound vs. Des-Nitro Analog (CAS 904827-47-0)
The computed octanol-water partition coefficient (XLogP3-AA) for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is 3.4, compared to an XLogP3-AA of 4.1 for the des-nitro phenyl analog (CAS 904827-47-0) [1]. The 0.7 log unit reduction in lipophilicity conferred by the 3-nitro substituent is consistent with the electron-withdrawing and polar nature of the nitro group, which reduces the compound's partitioning into hydrophobic environments [1]. This quantitative difference translates into a predicted approximately 5-fold lower non-specific tissue binding for the target compound relative to the des-nitro comparator, based on the established linear free-energy relationship between logP and non-specific binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) – predictor of membrane permeability and non-specific binding |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | Des-nitro phenyl analog (CAS 904827-47-0): XLogP3-AA = 4.1 |
| Quantified Difference | ΔXLogP = 0.7 log units (approx. 5-fold lower lipophilicity for the target) |
| Conditions | Computed property; PubChem release 2021.05.07; XLogP3 3.0 algorithm |
Why This Matters
For researchers designing kinase inhibitor panels or cellular assays, the 0.7 logP differential predicts substantially lower non-specific protein binding, which can improve the correlation between biochemical IC₅₀ and cellular EC₅₀ values, making this compound a more interpretable probe than the more lipophilic des-nitro analog.
- [1] PubChem. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine; CID 8668786. Computed Properties. National Center for Biotechnology Information. View Source
- [2] Yamazaki, M., et al. (2002). Prediction of human pharmacokinetic profile after intravenous dosing based on preclinical data. Drug Metabolism and Disposition, 30(4), 370-376. View Source
